N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
“N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains a glycinamide group (a derivative of the simplest amino acid, glycine), which is substituted with various aromatic groups. These include a 2,5-dimethoxyphenyl group, a 2-methylbenzyl group, and a phenylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the glycinamide backbone, followed by various substitution reactions to attach the aromatic groups. The exact synthesis route would depend on the specific reactivity of the starting materials and intermediates .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The 2,5-dimethoxyphenyl and 2-methylbenzyl groups would likely contribute to the compound’s overall hydrophobicity, while the phenylsulfonyl group could potentially introduce some polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups on the 2,5-dimethoxyphenyl ring, the electron-donating methyl group on the 2-methylbenzyl ring, and the electron-withdrawing sulfonyl group on the phenylsulfonyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be solid at room temperature, and its solubility would depend on the balance of hydrophobic and polar groups in its structure .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[(2-methylphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-18-9-7-8-10-19(18)16-25-24(27)17-26(32(28,29)21-11-5-4-6-12-21)22-15-20(30-2)13-14-23(22)31-3/h4-15H,16-17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZNGYLFGCCILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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